molecular formula C9H12ClN3 B2438519 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride CAS No. 2361644-77-9

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride

Cat. No.: B2438519
CAS No.: 2361644-77-9
M. Wt: 197.67
InChI Key: RAPJXUSVWJECLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride is a chemical compound with the molecular formula C9H11N3·HCl It is a hydrochloride salt form of 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine, which is a heterocyclic compound containing both a pyrazine ring and a tetrahydropyridine ring

Mechanism of Action

Pyrazines

are aromatic heterocyclic compounds that have been found in a variety of biological systems. They are known to interact with various receptors and enzymes in the body, and can have diverse biological effects .

Tetrahydropyridines

, on the other hand, are a class of compounds that have been studied for their neurotoxic properties. For example, MPTP, a tetrahydropyridine, is known to cross the blood-brain barrier and selectively target dopaminergic neurons, replicating the motor symptoms associated with Parkinson’s Disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine;hydrochloride typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with 1,2-diketones.

    Introduction of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be introduced through a series of reactions involving the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazine derivatives.

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound has a similar tetrahydropyridine ring but differs in its functional groups and overall structure.

    2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine dihydrochloride: This is a closely related compound with similar structural features but different salt forms.

Uniqueness

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride is unique due to its specific combination of a pyrazine ring and a tetrahydropyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;/h1,5-7,10H,2-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPJXUSVWJECLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=NC=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.